METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-({[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-{[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate is 376.14567842 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Molecular Design
The crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, demonstrates the importance of these molecules in understanding molecular architecture and interactions. Such studies highlight how specific substitutions on the thiophene ring and the orientation of carbonyl groups influence molecular stability and hydrogen bonding patterns, which are crucial for designing molecules with desired properties (Vasu et al., 2004).
Pharmacological Potential
Although direct pharmacological applications of the compound were not found, research into similar molecules, such as non-peptide angiotensin II receptor antagonists, showcases the therapeutic potential of structurally related compounds. These studies provide frameworks for the development of new drugs with improved efficacy and safety profiles, suggesting that our compound of interest could be explored for similar therapeutic applications (R. Destro & R. Soave, 1995).
Catalytic Applications
The compound's potential use in catalysis can be inferred from research on palladium-catalyzed carbonylation reactions using related molecules. These studies underscore the versatility of such compounds in synthesizing a wide range of chemical structures, indicating potential applications in catalyzing reactions for the synthesis of complex organic molecules (P. Ács et al., 2006).
Material Science
In material science, the structural motifs of compounds like the one are valuable for the development of metal-organic frameworks (MOFs) with applications in luminescence sensing and pollutant removal. Research in this area demonstrates how the manipulation of functional groups and molecular architecture can lead to materials with specific sensing capabilities and environmental applications (Yang Zhao et al., 2017).
Properties
IUPAC Name |
methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-10-8-13(18(23)24-5)17(26-10)20-16(22)15-12-9-11(19(2,3)4)6-7-14(12)25-21-15/h8,11H,6-7,9H2,1-5H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOQMHMSCZNFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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